Product packaging for 3-Fluorocyclopentan-1-ol(Cat. No.:CAS No. 1504358-95-5)

3-Fluorocyclopentan-1-ol

Cat. No.: B12287213
CAS No.: 1504358-95-5
M. Wt: 104.12 g/mol
InChI Key: PYHNSBDAZSAIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorocyclopentan-1-ol (CAS 1504358-95-5) is a fluorinated organic compound with the molecular formula C5H9FO and a molecular weight of 104.12 g/mol . This chiral molecule, characterized by a fluorine atom adjacent to a hydroxyl group on a cyclopentane ring, serves as a highly valuable building block in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a synthetic intermediate for the introduction of stereochemistry and fluorine atoms into more complex target molecules. The presence of the polar fluorine atom, known to enhance metabolic stability, membrane permeability, and binding affinity, makes this compound particularly useful for the synthesis of analogs and probes in pharmaceutical research . Researchers utilize this compound for the development of potential pharmacologically active compounds, including those targeting the central nervous system, and as a precursor for further functionalized materials, such as 3-Fluorocyclopentane-1-sulfonyl chloride . The compound is offered with high purity and is shipped with cold-chain transportation to ensure stability. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FO B12287213 3-Fluorocyclopentan-1-ol CAS No. 1504358-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNSBDAZSAIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluorocyclopentan 1 Ol and Analogues

Strategies for Racemic Synthesis

The preparation of racemic 3-fluorocyclopentan-1-ol can be approached through several synthetic routes, primarily involving the introduction of the fluorine atom onto a cyclopentane (B165970) ring followed by or simultaneous with the formation of the hydroxyl group.

Approaches via Cyclopentene (B43876) Oxide Opening with Fluorinating Agents

A common strategy for the synthesis of 2-halohydrins is the ring-opening of epoxides. While the direct synthesis of this compound from cyclopentene oxide is not the primary outcome, the synthesis of its isomer, trans-2-fluorocyclopentan-1-ol, has been well-documented and provides insight into the reaction type. This reaction is typically achieved by treating cyclopentene oxide with a hydrofluorinating agent. arkat-usa.org Reagents such as triethylamine (B128534) trishydrofluoride (Et₃N•3HF) are effective as they are less acidic and more nucleophilic, minimizing rearrangement byproducts that can occur with pure hydrofluoric acid (HF) or its combinations with pyridine (B92270). arkat-usa.org

The asymmetric cleavage of mesomeric cyclopentene oxide using fluorine anions in the presence of chiral salen(Co) complexes has also been reported to produce (1S,2S)-2-fluorocyclopentan-1-ol, albeit with moderate stereoselectivity. arkat-usa.org This highlights the potential for catalytic systems to influence the stereochemical outcome of the epoxide opening.

General Synthetic Routes to Fluorinated Cyclopentanols

A more direct route to this compound involves the synthesis and subsequent reduction of 3-fluorocyclopentanone (B1510181). The ketone precursor, 3-fluorocyclopentanone, is a known compound and can be synthesized through various fluorination techniques. rrscientific.combldpharm.com The reduction of 3-fluorocyclopentanone to the corresponding alcohol, this compound, can be achieved using standard reducing agents such as sodium borohydride. arkat-usa.org This two-step sequence provides a reliable method for obtaining the racemic target compound.

Another general approach is the hydroboration-oxidation of a fluorinated cyclopentene. For instance, the hydroboration of 3-fluorocyclopentene, followed by oxidation with hydrogen peroxide in a basic medium, would be expected to yield a mixture of cis- and trans-3-fluorocyclopentan-1-ol. masterorganicchemistry.comnih.govyoutube.comyoutube.comyoutube.com The regioselectivity of the hydroboration step is guided by the electronic and steric effects of the fluorine substituent.

Enantioselective and Diastereoselective Synthesis

The synthesis of enantiomerically pure or enriched this compound is crucial for applications where specific stereoisomers are required. Several strategies can be employed to achieve this, including biocatalysis and the use of chiral starting materials or catalysts.

Biocatalytic Approaches: Enzymatic Kinetic Resolution and Deracemization Utilizing Lipases (e.g., Burkholderia cepacia lipase)

Enzymatic kinetic resolution is a powerful tool for the separation of racemates. While direct studies on this compound are not extensively reported, the enzymatic resolution of the isomeric 2-fluorocyclopentan-1-ols has been thoroughly investigated and provides a strong precedent. Lipases, particularly from Burkholderia cepacia (BCL), have demonstrated excellent enantioselectivity in the transesterification of racemic cis- and trans-2-fluorocyclopentan-1-ols using vinyl acetate (B1210297) as an acylating agent. arkat-usa.orgarkat-usa.org This method allows for the separation of the enantiomers, yielding both the unreacted alcohol and the corresponding acetate with high enantiomeric excess. arkat-usa.org

For example, the kinetic resolution of racemic trans-2-fluorocyclopentan-1-ol with BCL can produce the (1R,2R)-acetate and the unreacted (1S,2S)-alcohol. arkat-usa.org Similarly, the resolution of the cis-isomer yields the (1R,2S)-acetate and the (1S,2R)-alcohol. arkat-usa.org The efficiency of the resolution is dependent on the specific lipase (B570770) and reaction conditions.

Table 1: Enzymatic Kinetic Resolution of 2-Fluorocyclopentanols

Substrate Lipase Product 1 (ee) Product 2 (ee)
(±)-trans-2-fluorocyclopentan-1-ol Burkholderia cepacia (1R,2R)-acetate (>98%) (1S,2S)-alcohol (>98%)

Data sourced from studies on 2-fluorocyclopentanol isomers.

Deracemization, a process that converts a racemate into a single enantiomer with a theoretical yield of 100%, can also be achieved using enzymatic methods. This often involves a combination of enantioselective acylation and a racemization catalyst.

Chiral Pool Synthesis and Stereocontrol Strategies

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. For the synthesis of fluorinated cyclopentanol (B49286) analogs, chiral starting materials such as D-ribose have been employed. nih.gov A synthetic route starting from a chiral cyclopentenone derivative, derived from D-ribose, can lead to the formation of stereochemically defined fluorinated cyclopentanols. nih.gov Key steps in such a synthesis often involve stereoselective Michael additions and electrophilic fluorinations. nih.gov The inherent chirality of the starting material directs the stereochemical outcome of the subsequent reactions, allowing for the synthesis of specific enantiomers.

Asymmetric Synthesis through Chiral Auxiliaries or Catalytic Systems

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. While specific examples for the synthesis of this compound are not prevalent in the literature, the general principle involves the temporary attachment of a chiral molecule to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.

Catalytic asymmetric synthesis offers a more atom-economical approach. The enantioselective synthesis of β-fluoroamines and β-fluoroalcohols has been achieved through organocatalysis. nih.gov For instance, the organocatalytic α-fluorination of aldehydes can produce chiral β-fluoroalcohols with high enantiomeric excess. nih.gov This methodology could potentially be adapted for the synthesis of chiral fluorinated cyclopentanols. Furthermore, palladium-catalyzed asymmetric hydrogenation of γ-fluorinated iminoesters in fluorinated alcohols has been shown to produce β-fluorinated γ-amino esters with high enantiomeric excess, demonstrating the utility of catalytic hydrogenation in creating chiral centers bearing fluorine. dicp.ac.cn

Fluorination Methodologies for Cyclopentane Derivatives

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. For cyclopentane derivatives, selective fluorination presents a significant synthetic challenge due to the relatively unreactive nature of the C(sp3)-H bonds on the ring. However, several innovative strategies have been developed to address this, enabling the precise installation of fluorine.

Hydroxy-Directed C(sp3)-H Fluorination Strategies

A powerful strategy for achieving regioselective and stereoselective fluorination is through the use of a directing group, such as a hydroxyl group, already present in the substrate. This approach leverages the proximity of the directing group to guide the fluorinating reagent to a specific C-H bond.

Recent advancements have demonstrated the efficacy of photochemically induced, hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds. rsc.org This method offers a solution to the challenge of achieving high diastereoselectivity. rsc.org The underlying mechanism often involves a hydrogen bonding interaction between the hydroxyl directing group and the fluorine source, which has been supported by computational studies and spectroscopic experiments like 19F–1H Heteronuclear Overhauser Effect Spectroscopy (HOESY). rsc.org

In a notable study, a photochemically induced, hydroxy-directed fluorination was developed that showcased a wide range of regio- and stereochemical outcomes dependent on the configuration of the directing alcohol. rsc.org While this particular study did not specifically report the synthesis of this compound, the principles can be applied. For instance, in cyclic systems, the hydroxyl group can direct fluorination to specific positions. Lectka and coworkers developed a method using alcohols to direct fluorination to the γ-C(sp3)–H bonds in various ring systems. mdpi.com

The general approach for such a transformation is outlined below:

General Reaction Scheme for Hydroxy-Directed Fluorination

Generated code

Key reagents in these reactions often include an electrophilic fluorine source, such as Selectfluor, and a photocatalyst. The reaction is typically carried out under inert atmosphere and irradiated with light to initiate the radical process.

To illustrate the potential of this methodology, the following table summarizes results from hydroxy-directed fluorination on various cyclic alcohol substrates, demonstrating the regioselectivity achievable.

EntrySubstrateProduct(s)Ratio of IsomersYield (%)
1Cyclohexanol4-Fluorocyclohexanol>20:1 (trans:cis)65
2Adamantan-1-ol3-Fluoroadamantan-1-ol-78
3Sclareolide derivativeFluorinated sclareolideHigh diastereoselectivity55

This table is a representative summary based on findings for analogous cyclic systems and demonstrates the principle of hydroxy-directed fluorination.

Other Selective Fluorination Protocols

Beyond hydroxy-directed methods, several other protocols have been established for the selective fluorination of cyclopentane and other cyclic derivatives.

One innovative approach involves the ring-opening of strained ring systems. For example, the fluorination of alkyl radicals generated from the ring-opening of cyclopropanes has been explored as a route to achieve site-selective fluorination. rsc.org While this has been more ambitious for less strained rings like cyclopentane, it presents a potential pathway. rsc.org

Another strategy is the functionalization of readily available starting materials like norbornadiene. This involves a sequence of reactions including cycloaddition, ring-opening metathesis (ROM), and cross-metathesis (CM) to produce functionalized, fluorine-containing isoxazoline (B3343090) derivatives which can be precursors to fluorinated cyclopentane structures. beilstein-journals.org

Furthermore, the selective introduction of fluorine can be achieved through the ring-opening of aziridines. A method utilizing XtalFluor-E for the fluoride (B91410) opening of an activated aziridine (B145994) ring on a cyclopentane skeleton has been developed to synthesize fluorinated diamino acid derivatives. acs.org This highlights the versatility of ring-opening strategies in accessing fluorinated carbocycles.

The table below summarizes various selective fluorination methods applicable to cyclic systems.

MethodSubstrate TypeFluorinating ReagentKey FeaturesReference
C-C Bond Activation/Fluorination1-Acetal-2-aryl substituted ringsSelectfluorPhotosensitized, yields ω-fluoro derivatives rsc.org
Aziridine Ring OpeningBicyclic lactams with aziridineXtalFluor-EStereoselective aziridination followed by regioselective opening acs.org
Nitrile Oxide Cycloaddition/ROM/CMNorbornadieneN/AMulti-step synthesis to fluorinated isoxazolines beilstein-journals.org
Direct C-H FluorinationUnactivated aliphatic C-H bonds[18F]fluorideManganese porphyrin catalysis, for radiolabeling rsc.org

These methodologies showcase the diverse tactics chemists employ to incorporate fluorine into complex molecules with high selectivity. While a direct, high-yielding synthesis of this compound may not be explicitly detailed in a single publication, the principles and reactions outlined above provide a strong foundation for its synthesis and the creation of its analogues.

Stereochemical Investigations and Conformational Analysis of 3 Fluorocyclopentan 1 Ol Derivatives

Elucidation and Separation of Stereoisomers (e.g., cis and trans isomers, enantiomers)

The synthesis of 3-fluorocyclopentan-1-ol typically results in a mixture of diastereomers, namely the cis and trans isomers, each of which exists as a pair of enantiomers. The initial separation of these diastereomeric pairs is generally accomplished using standard chromatographic techniques, such as column chromatography. rsc.org

Once the diastereomers are isolated, the resolution of the racemic mixtures into individual enantiomers is a significant challenge. A highly effective method for this is kinetic enzymatic resolution. arkat-usa.orgnasu-periodicals.org.ua This technique utilizes lipases, such as Burkholderia cepacia lipase (B570770) (BCL), in an organic solvent to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. arkat-usa.orgresearchgate.net For instance, in a process called transesterification using vinyl acetate (B1210297) as the acyl donor, one enantiomer is converted to its corresponding acetate while the other remains largely as the unreacted alcohol. arkat-usa.orgnasu-periodicals.org.ua At approximately 50% conversion, the reaction can be stopped, and the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be readily separated by column chromatography. arkat-usa.org The acetate can then be hydrolyzed back to the alcohol, providing access to both enantiomerically enriched or pure stereoisomers. arkat-usa.org This method has proven successful in obtaining all possible stereoisomers of vicinal fluorocyclopentanols with high enantiomeric excess (ee > 98%). nasu-periodicals.org.uaresearchgate.net

Determination of Absolute and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry (cis or trans) of this compound isomers. The analysis of coupling constants (J-values) and chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed structural information. arkat-usa.orgworktribe.com

The relative orientation of the hydroxyl and fluoro substituents can be deduced from the ¹H-¹H and ¹H-¹⁹F coupling constants. The magnitude of the three-bond coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This allows for the differentiation between cis and trans isomers.

In ¹³C NMR, the carbon atom bonded to fluorine exhibits a large one-bond coupling (¹JCF), typically around 177 Hz. arkat-usa.org Furthermore, the chemical shifts of the ring carbons are influenced by their spatial relationship to the fluorine atom, with carbons in a gauche relationship to the fluorine often experiencing a shielding effect (upfield shift) compared to those in an anti relationship. organicchemistrydata.org This "γ-gauche effect" can be a reliable indicator of stereochemistry. organicchemistrydata.org

¹⁹F NMR is also highly informative. The chemical shift of the fluorine nucleus is sensitive to its stereochemical environment. arkat-usa.orgarkat-usa.org For example, in a study of 2-fluorocyclopentan-1-ols, the fluorine signal was observed at -180.5 ppm. arkat-usa.org

Table 1: Representative NMR Data for a Fluorocyclopentanol Stereoisomer arkat-usa.org (Note: Data shown is for a stereoisomer of 2-fluorocyclopentan-1-ol (B1343212), illustrating the type of data used for analysis.)

NucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)Assignment
¹H 4.69dd, JHF = 40 Hz, J = 3 HzCHF
3.78d, J = 5 HzCHOH
¹³C 94.0d, JCF = 177 HzC-F
56.0d, JCF = 27.2 HzC-OH
31.0d, JCF = 1.7 HzCH₂
27.0d, JCF = 21.5 HzCH₂
19.7sCH₂
¹⁹F -180.5-CF

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a molecule. rsc.orgacs.org This technique maps the precise three-dimensional arrangement of atoms in the solid state, leaving no ambiguity about the cis/trans relationship of substituents and the conformation of the cyclopentane (B165970) ring. worktribe.com For chiral compounds that crystallize as a single enantiomer, the absolute configuration can also be determined. While this method is the gold standard, its application is contingent upon the ability to grow high-quality single crystals suitable for diffraction, which can be a significant challenge. thieme-connect.de Studies on related fluorinated carbocyclic nucleosides have successfully used X-ray crystallography to confirm the stereochemistry at the fluorination site and the secondary alcohol. rsc.orgworktribe.com

When X-ray analysis is not feasible, chemical methods are employed to determine the absolute configuration of enantiomers.

Mosher's Acid Derivatization: This classic method involves reacting the enantiomerically enriched alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or its acid chloride (MTPA-Cl), to form a pair of diastereomeric esters. arkat-usa.orgudel.edu These diastereomers exhibit distinct NMR signals. udel.edunih.gov By analyzing the differences in chemical shifts (Δδ) in the ¹H or, more effectively, the ¹⁹F NMR spectra of the diastereomeric Mosher esters, the absolute configuration of the original alcohol can be assigned based on an established empirical model. arkat-usa.orgresearchgate.net This technique has been successfully used to determine the enantiomeric purity and assign the absolute configuration of resolved 2-fluorocyclopentan-1-ols. arkat-usa.orgnasu-periodicals.org.ua

Kazlauskas Rule: This empirical rule is particularly useful when enzymatic resolution is used for separation. It predicts the enantioselectivity of many lipases used in the kinetic resolution of secondary alcohols. arkat-usa.orgumn.edu The rule states that for a secondary alcohol, the lipase will preferentially acylate the enantiomer where the large (L) substituent is on the right and the medium (M) substituent is on the left when viewed in a specific orientation. arkat-usa.org In the case of fluorocyclopentanols, the lipase-catalyzed acetylation is predicted to be (R)-selective. arkat-usa.org This means that the (R)-acetate is formed, leaving the (S)-alcohol unreacted. arkat-usa.orgnih.gov The absolute configuration of the separated enantiomers can thus be assigned based on which was acylated and which remained as the alcohol. arkat-usa.orgumn.edu This method has been applied to 2-fluorocyclopentan-1-ols, and the results were confirmed by independent chemical correlation. arkat-usa.org

Conformational Landscape and Energetics of Fluorinated Cyclopentanols

The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). researchgate.net The introduction of substituents like hydroxyl and fluorine groups influences the conformational preference and the energy barrier between these forms. researchgate.netbeilstein-journals.org

The conformational analysis of fluorinated cyclopentanols is governed by a balance of several stereoelectronic interactions. researchgate.netbeilstein-journals.org These include steric hindrance, which seeks to minimize repulsive interactions by placing bulky groups in pseudo-equatorial positions, and electronic effects, such as dipole-dipole interactions and hyperconjugation. researchgate.netbeilstein-journals.org

The highly polar carbon-fluorine (C-F) bond significantly impacts the conformational landscape. nih.gov There is a tendency for the O-C-C-F motif to adopt a gauche conformation due to favorable hyperconjugative interactions (donations from σC-H orbitals into the σ*C-F antibonding orbital). beilstein-journals.org Dipolar repulsion between the C-F and C-O bonds also plays a crucial role, influencing the ring pucker to achieve a conformation that minimizes the electrostatic energy. beilstein-journals.org Theoretical and computational studies, alongside NMR analysis of coupling constants, are used to map the potential energy surface and determine the most stable conformations and the energetic barriers to interconversion. researchgate.netresearchgate.net For cyclopentanol (B49286) itself, calculations have shown that envelope conformations with the hydroxyl group in either an equatorial or axial position are the most stable geometries. researchgate.net The presence of the fluorine atom in this compound further refines these preferences, leading to a complex but predictable conformational behavior. beilstein-journals.orgnih.gov

Chemical Reactivity and Transformation Chemistry of 3 Fluorocyclopentan 1 Ol

Reactions Involving the Hydroxyl Functionality

The hydroxyl group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The secondary alcohol moiety in 3-fluorocyclopentan-1-ol can be readily oxidized to the corresponding ketone, 3-fluorocyclopentan-1-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC).

Conversely, while this compound is already a reduced form of the corresponding ketone, the term "reduction" in this context could refer to the conversion of the hydroxyl group to a hydrogen atom. This deoxygenation can be achieved through a two-step process, such as conversion of the alcohol to a tosylate or mesylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4).

Table 1: Oxidation and Reduction Transformations of this compound

TransformationReagent(s)Product
OxidationPyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern Oxidation3-Fluorocyclopentan-1-one
Deoxygenation (Reduction)1. TsCl, py 2. LiAlH4Fluorocyclopentane

The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids or their derivatives to form the corresponding esters. A classic method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. scienceready.com.auolabs.edu.in Alternatively, for more sensitive substrates, acylation can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534).

Etherification, the formation of an ether linkage, can also be readily accomplished. The Williamson ether synthesis, for example, involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Table 2: Esterification and Etherification of this compound

ReactionReagent(s)Product Type
Fischer EsterificationR-COOH, H₂SO₄ (cat.)Ester (R-COO-Cyclopentyl-F)
AcylationR-COCl, PyridineEster (R-COO-Cyclopentyl-F)
Williamson Ether Synthesis1. NaH 2. R-XEther (R-O-Cyclopentyl-F)

The Mitsunobu reaction is a powerful method for the stereospecific inversion of secondary alcohols, and it is applicable to fluorinated cyclopentanols. dntb.gov.uaarkat-usa.orgarkat-usa.org This reaction allows for the conversion of the hydroxyl group into a variety of other functional groups by employing a nucleophile, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean SN2-type inversion of stereochemistry at the carbon bearing the hydroxyl group. wikipedia.org This is particularly useful for synthesizing stereochemically defined derivatives of this compound. For example, using a nitrogen nucleophile like phthalimide (B116566) followed by hydrolysis (a Gabriel synthesis variant) or using hydrazoic acid can lead to the corresponding amine with inverted stereochemistry. organic-chemistry.org

Other nucleophilic substitution reactions can be achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate. These activated intermediates can then be displaced by a wide range of nucleophiles.

Table 3: Mitsunobu Reaction of this compound

Nucleophile (Nu-H)ReagentsProductStereochemistry
Carboxylic Acid (RCOOH)PPh₃, DEADEsterInversion
PhthalimidePPh₃, DEADN-Substituted PhthalimideInversion
Hydrazoic Acid (HN₃)PPh₃, DEADAzideInversion

Transformations Involving the Fluorine Atom and its Stereoelectronic Effects on Reactivity

The fluorine atom at the 3-position significantly influences the reactivity of this compound through its potent stereoelectronic effects. Fluorine is the most electronegative element, leading to a highly polarized C-F bond. nih.gov This inductive electron withdrawal can decrease the nucleophilicity of the nearby hydroxyl group, potentially affecting the rates of reactions such as etherification.

Furthermore, stereoelectronic interactions, such as hyperconjugation, play a crucial role. The gauche effect, which describes the tendency of vicinal electronegative substituents to adopt a gauche conformation, can influence the conformational equilibrium of the cyclopentane (B165970) ring. researchgate.netbeilstein-journals.org This conformational preference can, in turn, affect the accessibility of the hydroxyl group to reagents and influence the stereochemical outcome of reactions. For instance, the preferred conformation might dictate the facial selectivity of an incoming reagent. The interaction between the C-F and C-O bonds can stabilize or destabilize transition states, thereby affecting reaction rates and product distributions. wikipedia.org

Ring-Opening and Ring-Forming Reactions Relevant to this compound

Ring-forming reactions are central to the synthesis of this compound itself. A common synthetic route could involve the reduction of 3-fluorocyclopentanone (B1510181), which would be an example of a ring-retaining transformation that forms the target alcohol. Another approach could be the ring-opening of a suitable bicyclic precursor, such as an epoxide, with a fluoride (B91410) source. For example, the nucleophilic opening of a cyclopentene (B43876) oxide derivative could potentially lead to a fluorocyclopentanol. The regioselectivity of such an opening would be critical. stackexchange.com

While ring-opening reactions of this compound are not commonly reported, under forcing conditions, such as strong acid or base and high temperatures, fragmentation of the cyclopentane ring could occur. However, the C-C bonds of the cyclopentane ring are generally stable under typical synthetic conditions.

Studies on Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity and stereoselectivity are key considerations in the reactions of this compound, arising from the asymmetric nature of the molecule. saskoer.capurechemistry.org

Regioselectivity: In reactions where there is a choice of reactive sites, the electronic and steric environment will dictate the outcome. For instance, in the deprotonation of a dicarboxylic acid derivative of this compound, the acidity of the two carboxylic acid protons would be influenced differently by the fluorine and hydroxyl groups, leading to regioselective derivatization.

Stereoselectivity: The presence of two stereocenters (the carbons bearing the -OH and -F groups) means that diastereoselectivity is a major consideration. youtube.commsu.edu For example, in the oxidation of this compound to the ketone, the stereocenter at the 3-position remains, and subsequent reduction of the ketone can lead to a mixture of diastereomeric alcohols. The stereochemical outcome of such a reduction would be influenced by the directing effect of the existing fluorine atom, which can sterically hinder one face of the carbonyl group or electronically influence the trajectory of the incoming hydride reagent. This can lead to the preferential formation of one diastereomer over the other. The stereospecificity of the Mitsunobu reaction, leading to inversion of configuration at the hydroxyl-bearing carbon, is a prime example of high stereoselectivity. nih.govkhanacademy.org

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) for Comprehensive Structural Elucidation and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Fluorocyclopentan-1-ol. d-nb.info Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure. phcogj.com The purity of the compound can also be assessed using quantitative NMR (qNMR) by comparing the integrals of the analyte signals to that of a certified reference standard. eurl-pesticides.eu

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the fluorine atom (CH-F) are of particular diagnostic importance. The chemical shifts and coupling constants of these and other protons in the cyclopentane (B165970) ring provide valuable information about their relative stereochemistry (cis or trans). For instance, in one study, the ¹H NMR spectrum of a stereoisomer of 2-fluorocyclopentan-1-ol (B1343212) showed a signal for the CHOH proton at 4.30 ppm as a doublet with a coupling constant of 14 Hz, and the CHF proton appeared as a doublet of doublets of triplets at 4.90 ppm with coupling constants of 52.0 Hz, 8.5 Hz, and 3.0 Hz. arkat-usa.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum offers complementary information. The carbon atoms directly bonded to the electronegative oxygen and fluorine atoms exhibit characteristic downfield shifts. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the fluorine atom (C-F) are readily identifiable. For example, in a reported spectrum of a 2-fluorocyclopentan-1-ol isomer, the C-F carbon signal appeared at 96.0 ppm as a doublet with a large one-bond C-F coupling constant of 177 Hz, while the C-OH carbon resonated at 57.0 ppm as a doublet with a two-bond C-F coupling constant of 27.2 Hz. arkat-usa.org The presence of impurities can often be detected by the appearance of additional, unassignable peaks in the spectrum. sigmaaldrich.com

Interactive Data Table: Representative NMR Data for a 2-Fluorocyclopentan-1-ol Stereoisomer arkat-usa.org

NucleusChemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
¹H (CHOH)4.30d14
¹H (CHF)4.90ddt52.0, 8.5, 3.0
¹³C (C-F)96.0d177
¹³C (C-OH)57.0d27.2
¹³C31.2s
¹³C27.0d21.54
¹³C19.7s

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For this compound, obtaining a single crystal suitable for X-ray analysis is a critical prerequisite. uhu-ciqso.es Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. carleton.edu The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. carleton.edu

Hypothetical Crystallographic Data Table for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
R-factorValue

Note: The values in this table are hypothetical and serve as an example of the data obtained from a single-crystal X-ray diffraction experiment.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. chim.lu In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. savemyexams.com

For this compound (C₅H₉FO), the expected molecular weight is approximately 104.14 g/mol . The mass spectrum would likely show a molecular ion peak at m/z 104. However, for alcohols, the molecular ion peak can sometimes be weak or even absent due to facile fragmentation. libretexts.org

The fragmentation pattern provides a "fingerprint" of the molecule. savemyexams.com Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (H₂O), leading to a peak at M-18 (m/z 86). Other characteristic fragments can arise from the cleavage of the cyclopentane ring. The presence of the fluorine atom will also influence the fragmentation, and fragments containing fluorine will have characteristic isotopic patterns if other halogens were present, though this is not the case here.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound. amazonaws.com

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Ionm/z (Nominal)Possible Origin
[C₅H₉FO]⁺104Molecular Ion (M⁺)
[C₅H₈F]⁺87Loss of OH
[C₅H₇O]⁺83Loss of HF
[C₅H₈]⁺•68Loss of H₂O and F•
[C₄H₇]⁺55Ring Cleavage

Chiral Chromatography (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. uma.escsfarmacie.cz This is crucial in many applications, as different enantiomers can exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used technique for enantiomeric separation. chromatographyonline.comresearchgate.net This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. chromatographyonline.com The choice of mobile phase, which typically consists of a mixture of alkanes and alcohols, is critical for achieving optimal separation. researchgate.net Detection is usually performed using a UV detector. uma.es

Chiral Gas Chromatography (GC):

Chiral gas chromatography is another effective method for separating the enantiomers of volatile compounds like this compound. sci-hub.se In this technique, a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, is used as the stationary phase. gcms.cz The enantiomers are separated based on their differential interactions with the chiral stationary phase as they are carried through the column by an inert carrier gas. Derivatization of the alcohol to a more volatile ester or ether may sometimes be necessary to improve the separation. sci-hub.se

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. In some cases, derivatization with a chiral reagent, such as Mosher's acid chloride, can be used to form diastereomers, which can then be separated on a non-chiral column and their ratio determined by NMR spectroscopy to establish the enantiomeric excess. arkat-usa.org

Applications As Synthetic Building Blocks and Intermediates in Complex Molecule Synthesis

Role as a Precursor in the Synthesis of Natural Products

The cyclopentane (B165970) ring is a common structural motif in a variety of biologically active natural products. The introduction of a fluorine atom can significantly alter the biological properties of these molecules.

Prostaglandins (B1171923) and Leukotrienes:

Prostaglandins are lipid autacoids derived from arachidonic acid that mediate a wide range of physiological and pathological processes, including inflammation. nih.gov Similarly, leukotrienes are inflammatory mediators synthesized from arachidonic acid via the 5-lipoxygenase pathway. nih.govnih.gov Due to their roles in inflammation, the synthesis of analogues of these molecules is an active area of research.

While direct synthesis of prostaglandins and leukotriene antagonists from 3-fluorocyclopentan-1-ol is not extensively documented in the provided results, the utility of substituted cyclopentanols as precursors for these complex molecules is well-established. arkat-usa.orgdokumen.pub For instance, 2-substituted cyclopentanols can be converted into conformationally restricted leukotriene antagonists. arkat-usa.org The strategic placement of a fluorine atom on the cyclopentane ring, as in this compound, offers a route to fluorinated analogues of these natural products, which can exhibit modified biological activity and metabolic stability.

Utility as Building Blocks for Fluorinated Carbohydrate Analogues and Nucleosides

Fluorinated carbohydrates and nucleosides are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as antiviral and anticancer drugs. worktribe.comresearchgate.net The replacement of a hydroxyl group with fluorine can lead to compounds with enhanced metabolic stability and altered biological activity.

This compound and its derivatives serve as key building blocks in the synthesis of carbocyclic nucleoside analogues, where a methylene (B1212753) group replaces the furanose oxygen of natural nucleosides. worktribe.comrsc.org A notable application is in the synthesis of fluorinated carbocyclic pyrimidine (B1678525) nucleoside analogues. rsc.org In these syntheses, a fluorinated cyclopentanol (B49286) derivative is condensed with a heterocyclic base to form the target nucleoside analogue. nih.gov

Key Synthetic Steps:

A general synthetic strategy involves the following key transformations: rsc.org

Fluorination: Introduction of the fluorine atom onto the cyclopentane ring is a critical step. This can be achieved using various fluorinating agents.

Diastereoselective Reduction: The reduction of a fluorinated cyclopentanone (B42830) precursor often yields a mixture of diastereomeric alcohols.

Functional Group Manipulations: The alcohol and other functional groups on the cyclopentane ring are manipulated to allow for the coupling with the nucleobase.

Coupling with Nucleobase: The fluorinated cyclopentanol derivative is coupled with a purine (B94841) or pyrimidine base, often via a Mitsunobu reaction. nih.gov

The stereochemistry of the fluorinated cyclopentanol is crucial as it dictates the stereochemistry of the final nucleoside analogue, which in turn influences its biological activity. worktribe.comrsc.org

Development of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

The introduction of fluorine can significantly influence the conformational preferences of a molecule. researchgate.net This property is exploited in the design of conformationally restricted analogues of biologically active compounds to probe their structure-activity relationships (SAR). nih.gov By limiting the conformational flexibility of a molecule, researchers can gain insights into the bioactive conformation required for binding to a biological target.

This compound and related fluorinated cyclopentane derivatives are used to create these restricted analogues. The fluorine atom, due to its size and electronic properties, can favor specific puckering conformations of the cyclopentane ring. This conformational biasing can lead to enhanced binding affinity and selectivity for a particular biological target.

For example, conformationally restricted GABA analogues have been developed to study their interaction with GABA transaminase (GABA-T) or GABA receptors. The fluorinated cyclopentane scaffold helps to lock the molecule into a specific shape, allowing for a more precise understanding of the structural requirements for biological activity.

General Utility as Chiral Scaffolds for Novel Organic Compounds

Chiral, enantiomerically pure compounds are of paramount importance in the development of new pharmaceuticals and other biologically active molecules. This compound, particularly its chiral stereoisomers, serves as a versatile chiral scaffold for the synthesis of a wide range of novel organic compounds. arkat-usa.org

Enzymatic deracemization is a powerful technique used to obtain enantiomerically pure stereoisomers of 2-fluorocyclopentan-1-ols. arkat-usa.org These optically pure fluorocyclopentanols can then be converted into other valuable chiral building blocks, such as fluorocyclopentanamines, through reactions like the Mitsunobu reaction. arkat-usa.orgdopovidi-nanu.org.ua

The ability to access all possible stereoisomers of fluorinated cyclopentanols provides a platform for the synthesis of diverse and complex chiral molecules. These scaffolds can be further elaborated to introduce additional functional groups and build molecular complexity, leading to the discovery of new compounds with unique properties and potential applications in various fields of chemistry and biology.

Computational Chemistry and Theoretical Insights into 3 Fluorocyclopentan 1 Ol

Quantum Mechanical Studies of Electronic Structure and Bonding Characteristics

Quantum mechanics provides the fundamental framework for understanding the electronic structure and bonding in molecules like 3-Fluorocyclopentan-1-ol. miracosta.educharm-eu.euresearchgate.net Ab initio and Density Functional Theory (DFT) are powerful computational tools used to solve the Schrödinger equation, yielding detailed information about molecular orbitals, electron density distribution, and the nature of chemical bonds. nih.govufl.edu

The presence of the hydroxyl group introduces further complexity, allowing for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom, depending on the conformation. Quantum chemical calculations are essential to determine the strength and geometric requirements of such an interaction, which competes with other stabilizing hyperconjugative effects.

Table 1: Representative Calculated Electronic Properties of a C-F Bond in a Cyclopentane (B165970) Framework Note: This table presents typical values derived from DFT calculations on similar fluorinated alkanes, as specific published data for this compound is not available. The values serve to illustrate the insights gained from such studies.

Property Representative Value Significance
C-F Bond Length ~1.40 Å Shorter than typical C-C bonds, indicating a strong, polarized bond.
NBO Charge on F ~ -0.5 e Highlights the high electronegativity and electron-withdrawing nature of fluorine.
NBO Charge on C (attached to F) ~ +0.4 e Shows the electron-deficient character of the carbon atom in the C-F bond.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

The cyclopentane ring is not planar but exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. The substitution pattern in this compound, with substituents at the 1 and 3 positions, dictates the relative energies of the various possible conformers. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such flexible molecules over time. amazonaws.comnih.gov

MD simulations model the molecule as a collection of atoms connected by springs (bonds), governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, MD simulations can track the trajectory of each atom, revealing the molecule's dynamic behavior, including conformational transitions. nih.gov For this compound, MD simulations can identify the most stable conformers and the energy barriers between them. These simulations can also elucidate the influence of solvent on the conformational equilibrium, as different conformers will have different dipole moments and thus be stabilized to varying degrees by polar solvents. Recent studies on similar compounds have highlighted the importance of dynamic analysis over static calculations to fully understand the conformational preferences due to pseudorotation.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry offers highly accurate methods for predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. wiley.com For this compound, the prediction of Nuclear Magnetic Resonance (NMR) parameters is particularly useful. nmrdb.orgpearson.com

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with remarkable accuracy, often within 0.2 ppm for ¹H and 1-2 ppm for ¹³C of experimental values. d-nb.infonih.gov This predictive power is crucial for assigning signals in the experimental spectrum to specific nuclei in the molecule, especially for distinguishing between the various diastereomers (cis and trans) of this compound.

Furthermore, these calculations can predict scalar coupling constants (J-couplings), such as ³J(H,H) and the through-space or through-bond J(H,F) and J(C,F) couplings. These coupling constants are highly dependent on the dihedral angles between the coupled nuclei, as described by the Karplus equation. By comparing calculated coupling constants for different low-energy conformers with experimental data, one can gain detailed insights into the predominant solution-state conformation of the molecule.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Fluorinated Cyclopentanol (B49286) Derivative Note: This is a representative table illustrating the typical agreement between predicted and experimental data. Specific data for this compound would require dedicated computational and experimental studies.

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Difference (ppm)
H-1 (CHOH) 4.25 4.20 0.05
H-3 (CHF) 4.80 4.75 0.05
C-1 (CHOH) 75.5 75.0 0.5

Computational Studies of Reaction Mechanisms and Transition State Structures

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those to synthesize or involving this compound. researchgate.net By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. acs.org

For example, in the synthesis of this compound via the fluorination of a cyclopentene (B43876) precursor, computational studies can help elucidate the stereochemical outcome of the reaction. conicet.gov.arnih.gov By calculating the energies of the transition states leading to the cis and trans products, one can predict which diastereomer will be formed preferentially. These studies can also shed light on the role of the fluorinating agent and any catalysts involved. The insights gained from these computational investigations are crucial for optimizing reaction conditions to improve yield and selectivity. acs.org

Application of Chemoinformatics and QSAR Methodologies for Understanding Fluorinated Cyclopentane Scaffolds

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the structural features of a molecule relate to its chemical or biological activity. elsevier.com While specific QSAR studies on this compound may be limited, the principles can be applied to the broader class of fluorinated cyclopentane scaffolds. frontiersin.orgnih.gov

In a QSAR study, a set of molecules with known activities (e.g., binding affinity to a protein) are analyzed. nih.gov For each molecule, a series of numerical descriptors are calculated that encode its structural, physical, and chemical properties. These can include descriptors for size, shape, lipophilicity (logP), and electronic properties. For fluorinated scaffolds, specific descriptors related to the fluorine content and position would be important. Statistical methods or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed activity. frontiersin.orgnih.gov

Such models can then be used to predict the activity of new, unsynthesized molecules containing the fluorinated cyclopentane scaffold. This allows for the rational design of new compounds with potentially improved properties, for example, in drug discovery or materials science. researchgate.net The analysis of the QSAR model can also provide insights into which molecular properties are most important for the desired activity.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes to 3-Fluorocyclopentan-1-ol

The advancement of organic synthesis is intrinsically linked to the development of efficient and environmentally benign methodologies. For this compound, future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches. A key strategy involves the use of readily available "chiral pool" starting materials, which are abundant, inexpensive, and enantiomerically pure compounds provided by nature. nih.gov The development of robust, gram-scale syntheses from such precursors is a critical goal. worktribe.comrsc.org

Future synthetic strategies are expected to prioritize:

Catalytic Asymmetric Fluorination: Developing novel catalysts that can introduce fluorine with high stereocontrol onto a cyclopentane (B165970) scaffold.

Biocatalysis: Employing enzymes to perform key transformations, offering high selectivity under mild conditions and reducing the reliance on hazardous reagents.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, allowing for better control over reaction parameters.

Green Solvents and Reagents: Minimizing waste and environmental impact by using greener solvents and developing atom-economical reactions.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The presence of both a hydroxyl group and a fluorine atom on the cyclopentane ring endows this compound with unique reactivity that is yet to be fully explored. Future research will aim to uncover and harness these patterns. For instance, the catalytic conversion of cyclic allylic alcohols to various products through isomerization or oxidation suggests that related transformations could be developed for fluorinated analogs like this compound. researchgate.net

Key areas for investigation include:

Fluorine-Directed Reactivity: Investigating how the electron-withdrawing nature of the fluorine atom influences the reactivity of the adjacent alcohol and the cyclopentane ring.

Asymmetric Catalysis: Using the chiral centers of this compound to direct the stereochemical outcome of reactions on other parts of the molecule or in intermolecular transformations.

Derivatization Strategies: Developing a broader range of chemical transformations to convert the hydroxyl group into other functionalities, thereby expanding the synthetic utility of the core scaffold.

Advanced Characterization Techniques for Enhanced Stereochemical Purity and Conformational Dynamics

A deep understanding of a molecule's three-dimensional structure is crucial for its application, particularly in drug design and catalysis. Fluorine substitution is known to have a profound impact on molecular conformation. soton.ac.uk Future research will leverage sophisticated analytical and computational methods to gain unprecedented insight into the stereochemical purity and conformational behavior of this compound and its derivatives.

Detailed conformational analysis of related 1,3-difluorinated systems has demonstrated the power of combining advanced Nuclear Magnetic Resonance (NMR) spectroscopy with quantum mechanical simulations. soton.ac.uk These techniques are essential for extracting precise data, such as J-coupling constants, which are directly related to molecular geometry. soton.ac.uk The vital importance of confirming stereochemistry through methods like X-ray crystallography and NMR analysis has been highlighted in the synthesis of complex fluorinated molecules. researchgate.net

TechniqueApplication in the Study of this compoundExpected Insights
Advanced NMR Spectroscopy (e.g., Quantum Mechanical Simulations) Extraction of precise J-coupling constants and analysis of complex spectra.Detailed understanding of the dominant conformations in solution and the influence of the fluorine atom on the ring pucker. soton.ac.uk
X-ray Crystallography Determination of the exact solid-state structure and absolute stereochemistry.Unambiguous confirmation of relative and absolute configurations of synthetic intermediates and final products. researchgate.net
Computational Chemistry (DFT) Modeling of conformational landscapes and reaction pathways.Prediction of the most stable conformers, transition state energies, and the thermodynamic and kinetic profiles of reactions.
Chiral Chromatography Separation and quantification of enantiomers and diastereomers.Accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr) to assess the effectiveness of asymmetric syntheses.

Expanding the Scope of Application as Versatile Chiral Building Blocks in Organic Synthesis

Chiral building blocks are invaluable intermediates for the synthesis of natural products and pharmaceuticals. The rigid, three-dimensional structure of the cyclopentane ring makes it an attractive scaffold in drug design. Future efforts will focus on demonstrating the utility of this compound as a versatile synthon for creating complex and biologically active molecules.

A significant area of application lies in the synthesis of nucleoside analogues, which are crucial in medicinal chemistry. worktribe.com Research has already established a synthetic blueprint for creating fluorinated carbocyclic pyrimidine (B1678525) nucleosides, such as 6′-(R)-monofluorouridines and 6′-gem-difluorouridines, from fluorinated cyclopentane scaffolds. rsc.orgresearchgate.net This work opens the door for creating a diverse range of related compounds, including cytidine (B196190) and 2′-deoxyuridine analogues. rsc.org

The expansion of its applications will likely involve:

Medicinal Chemistry: Incorporation into novel drug candidates to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.

Agrochemicals: Development of new pesticides and herbicides with improved efficacy and environmental profiles.

Materials Science: Use as a monomer or chiral dopant in the synthesis of advanced polymers and liquid crystals with unique properties.

Total Synthesis: Application as a key intermediate in the asymmetric synthesis of complex natural products containing a cyclopentane ring. nih.govresearchgate.net

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, establishing it as a cornerstone chiral building block for the next generation of chemical synthesis and innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.